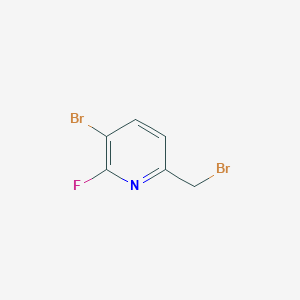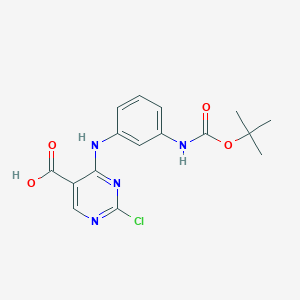
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a chloropyrimidine and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrimidines.
科学研究应用
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with the active site of enzymes or receptors, leading to inhibition or activation of their function. The chloropyrimidine moiety can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid: Similar in structure but may have different substituents on the pyrimidine ring.
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-bromopyrimidine-5-carboxylic acid: Similar but with a bromine atom instead of chlorine.
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-fluoropyrimidine-5-carboxylic acid: Similar but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical modifications and interactions with biological targets. The presence of the Boc-protected amino group provides stability during synthesis, while the chloropyrimidine moiety offers opportunities for further functionalization through nucleophilic substitution reactions.
属性
分子式 |
C16H17ClN4O4 |
|---|---|
分子量 |
364.78 g/mol |
IUPAC 名称 |
2-chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H17ClN4O4/c1-16(2,3)25-15(24)20-10-6-4-5-9(7-10)19-12-11(13(22)23)8-18-14(17)21-12/h4-8H,1-3H3,(H,20,24)(H,22,23)(H,18,19,21) |
InChI 键 |
WAEGSARWRNWWJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


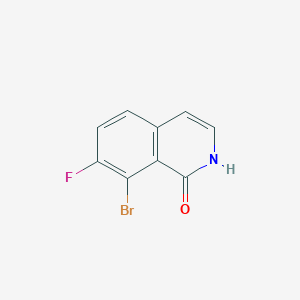
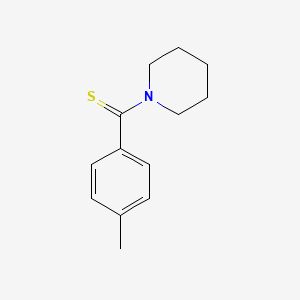
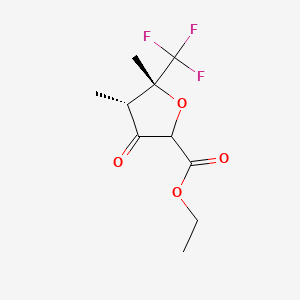
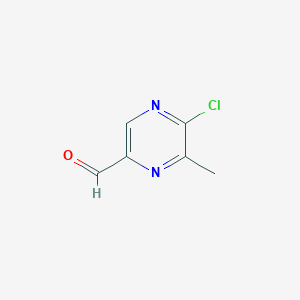
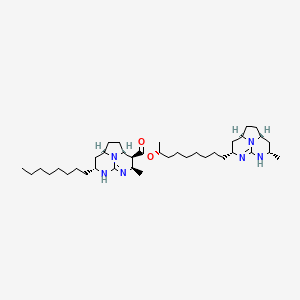
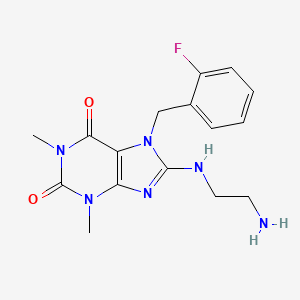

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
